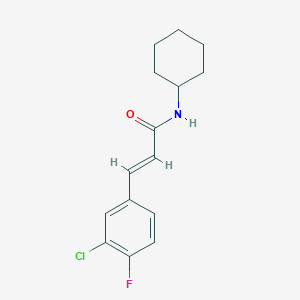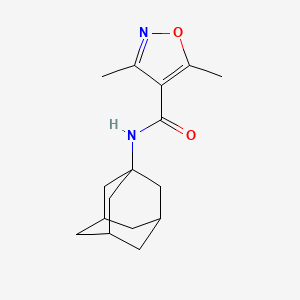![molecular formula C11H10F3N3S B7635829 N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)
N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiadiazole family, which is known to have a wide range of biological activities. In
Applications De Recherche Scientifique
N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine has been studied for its potential applications in a variety of scientific research areas, including:
1. Cancer Research: This compound has been shown to have anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.
2. Neurodegenerative Diseases: this compound has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
3. Inflammation: This compound has been shown to have anti-inflammatory effects in various animal models of inflammation.
Mécanisme D'action
The mechanism of action of N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including:
1. Anti-proliferative effects on cancer cells.
2. Neuroprotective effects in animal models of neurodegenerative diseases.
3. Anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine in lab experiments is its broad range of biological activities. This compound has been shown to have anti-proliferative, neuroprotective, and anti-inflammatory effects, making it a versatile tool for scientific research.
One limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer this compound to cells or animals in a laboratory setting.
Orientations Futures
There are several future directions for research on N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine, including:
1. Further studies on the mechanism of action of this compound, including its interactions with various enzymes and signaling pathways.
2. Development of new synthesis methods for this compound that improve yield and solubility.
3. Studies on the potential applications of this compound in other scientific research areas, such as cardiovascular disease and diabetes.
4. Development of new derivatives of this compound with improved biological activity and solubility.
Conclusion
This compound is a compound that has shown promise in a variety of scientific research areas, including cancer research, neurodegenerative diseases, and inflammation. While its mechanism of action is not fully understood, studies have suggested that it may exert its biological effects through the inhibition of various enzymes. Future research on this compound may lead to the development of new treatments for a variety of diseases and conditions.
Méthodes De Synthèse
The synthesis of N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine involves the reaction of 3,4,5-trifluorobenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting intermediate with methyl iodide. The final product is obtained by recrystallization from ethanol. The yield of this synthesis method is reported to be 70%.
Propriétés
IUPAC Name |
N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3S/c1-6-15-16-11(18-6)17(2)5-7-3-8(12)10(14)9(13)4-7/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCTZSFQGOVTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N(C)CC2=CC(=C(C(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(difluoromethoxy)benzoyl]-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7635772.png)




![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)





![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)
